molecular formula C21H21BrN2O2 B5974814 6-bromo-N,N-dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxamide

6-bromo-N,N-dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxamide

Cat. No.: B5974814
M. Wt: 413.3 g/mol
InChI Key: JVGJFCWHPYHYQR-UHFFFAOYSA-N
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Description

6-bromo-N,N-dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound with a complex molecular structure. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N,N-dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of a quinoline derivative followed by the introduction of a propoxyphenyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of dimethylamine and a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N,N-dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiolate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-N,N-dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-N,N-dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N,N-dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxamide
  • 6-fluoro-N,N-dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxamide
  • 6-iodo-N,N-dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxamide

Uniqueness

6-bromo-N,N-dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity

Properties

IUPAC Name

6-bromo-N,N-dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2/c1-4-11-26-16-8-5-14(6-9-16)20-13-18(21(25)24(2)3)17-12-15(22)7-10-19(17)23-20/h5-10,12-13H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGJFCWHPYHYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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